2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N,N-dimethylacetamide
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Description
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidines involves condensation reactions, typically starting from substituted benzothiophenes or pyrimidinones. For instance, thieno[2,3-d]pyrimidin-4-ones have been synthesized through the reaction of substituted dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-ones with aromatic aldehydes and furfural in the presence of NaOH (Elmuradov, Bozorov, & Shakhidoyatov, 2011).
Molecular Structure Analysis
The molecular structure of thienopyrimidines, including the target compound, features a fused ring system combining the thiophene and pyrimidine rings. This fusion leads to a compact and rigid structure, which significantly influences the compound's chemical reactivity and physical properties. The crystal structures of similar thienopyrimidinyl derivatives reveal the inclination of the pyrimidine ring to the attached aromatic systems, influencing the overall molecular geometry and intermolecular interactions (Subasri et al., 2017).
Chemical Reactions and Properties
Thienopyrimidines undergo various chemical reactions, including alkylation, acylation, and condensation, enabling the introduction of diverse functional groups. For example, thienopyrimidinones have been synthesized by reacting amino-thiophene carboxylates with urea and chlorination, followed by condensation with diamines, showcasing the versatility of thienopyrimidines in chemical synthesis (Huang et al., 2020).
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological activity. Similar compounds often show diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .
Future Directions
properties
IUPAC Name |
N,N-dimethyl-2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S2/c1-17(2)10(18)7-20-14-15-12(19)11-8-5-3-4-6-9(8)21-13(11)16-14/h3-7H2,1-2H3,(H,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTRJTYMUMHXRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CSC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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